molecular formula C6H12O B1605016 Isobutyloxirane CAS No. 23850-78-4

Isobutyloxirane

Cat. No.: B1605016
CAS No.: 23850-78-4
M. Wt: 100.16 g/mol
InChI Key: YXIOECOAAMLHPG-UHFFFAOYSA-N
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Description

. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, 4-methyl-1-pentene can be converted to this compound using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions . Another method involves the reaction of (S)-leucine-derived chlorohydrins with a base to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions: Isobutyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Isobutyloxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of isobutyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1,2-Epoxybutane: Another member of the oxirane family with a similar structure but different substituents.

    1,2-Epoxyhexane: A longer-chain epoxide with similar reactivity.

    1,2-Epoxy-3-phenoxypropane: An aromatic epoxide with distinct chemical properties.

Uniqueness: Isobutyloxirane is unique due to its specific substituents, which influence its reactivity and the types of products it can form. Its branched structure provides different steric and electronic effects compared to linear or aromatic epoxides, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-(2-methylpropyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIOECOAAMLHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318790
Record name 2-(2-Methylpropyl)oxirane
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23850-78-4
Record name 2-(2-Methylpropyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23850-78-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyloxirane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, (2-methylpropyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92739
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Record name 2-(2-Methylpropyl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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